molecular formula C14H21NO4S B2870046 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine CAS No. 496015-80-6

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2870046
CAS No.: 496015-80-6
M. Wt: 299.39
InChI Key: CBGKZEAGCJUUAT-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 2,6-dimethylmorpholine group, a scaffold recognized in the design of bioactive molecules . This scaffold has been utilized in the development of compounds that target kinase signaling pathways, such as p38 MAPK, which is a promising therapeutic strategy for inflammatory diseases and cancer . The compound integrates this morpholine core with a 4-methoxy-3-methylbenzenesulfonyl group, a functional group commonly encountered in sulfonamide-based pharmaceuticals. Sulfonamide derivatives are investigated for their wide range of biological activities. The specific structural features of this compound make it a valuable intermediate for researchers working on the synthesis and optimization of new small-molecule inhibitors. It is intended for use in building structure-activity relationships (SAR), exploring new chemical space in compound libraries, and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-7-13(5-6-14(10)18-4)20(16,17)15-8-11(2)19-12(3)9-15/h5-7,11-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKZEAGCJUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzimidazole Derivatives with Morpholine-Sulfonyl Groups

Compounds such as 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazole derivatives (e.g., 3o, 3p, 3s, 3t) share the benzenesulfonyl-morpholine moiety but differ in their core structure (benzimidazole vs. morpholine) . Key comparisons include:

  • Synthesis Efficiency: These benzimidazole derivatives were synthesized with 87% yield, suggesting robust synthetic routes for sulfonyl-morpholine intermediates.
  • Physical Properties: The decomposition melting point (98–102°C for 3o/p vs. 92–96°C for 3s/t) highlights stability variations influenced by substituents like N,N-dimethylamino groups . The target compound’s stability may differ due to its distinct substitution pattern.
  • Structural Features : The benzimidazole core introduces aromaticity and hydrogen-bonding capacity, which are absent in the target compound. This difference likely impacts biological target interactions.

Fenpropimorph: A Morpholine-Based Fungicide

Fenpropimorph (4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine) is a fungicide with a lipophilic tert-butylphenylpropyl chain at the 4-position of the morpholine ring . Key distinctions include:

  • Substituent Effects: Fenpropimorph’s bulky alkyl chain enhances lipophilicity, favoring membrane penetration in fungal targets.
  • Molecular Weight and Bioactivity: Fenpropimorph (C₂₀H₃₃NO, MW 303.5 g/mol) is smaller than the target compound (estimated MW >350 g/mol due to the sulfonyl group and aromatic substitutions). This size difference may influence pharmacokinetics and target specificity.

Other Morpholine Derivatives

Examples like 4-(Trimethylsilyl)morpholine and 4-acetyl-morpholine illustrate the diversity of morpholine functionalization . Comparatively:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to acetyl or trimethylsilyl substituents.

Data Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Melting Point/Stability Application Reference
Target Compound Morpholine 4-(4-Methoxy-3-methylbenzenesulfonyl) Not Provided Not Provided Not Specified
1-[4-[3-Morpholinylpropoxy]sulfonyl-benzimidazole (3o/p) Benzimidazole Morpholine-sulfonyl, methoxy Not Provided 98–102°C (decomp.) Pharmaceutical Research
Fenpropimorph Morpholine 4-(tert-Butylphenylpropyl) C₂₀H₃₃NO Not Provided Fungicide
4-(Trimethylsilyl)morpholine Morpholine Trimethylsilyl C₇H₁₅NOSi Not Provided Synthetic Intermediate

Key Research Findings and Implications

  • Substituent-Driven Bioactivity : The tert-butylphenyl chain in Fenpropimorph is critical for fungicidal activity, while sulfonyl groups in benzimidazole derivatives correlate with protease inhibition (e.g., proton pump inhibitors) . The target compound’s benzenesulfonyl group may position it for similar therapeutic roles.
  • Synthetic Challenges : High yields (87%) for benzimidazole derivatives suggest scalable methods for sulfonyl-morpholine intermediates, though steric hindrance in the target compound could complicate synthesis .
  • Physicochemical Properties : The sulfonyl group’s polarity may render the target compound less effective in hydrophobic environments (e.g., fungal membranes) compared to Fenpropimorph but more suitable for aqueous biological systems.

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